

Technical Whitepaper on Iadademstat (ORY-1001) in Oncology

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Compound of Interest

Compound Name: Irafamdastat

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: Iadademstat, a first-in-class, orally available, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in cancer cell differentiation and proliferation.

Introduction

Iadademstat (ORY-1001) is an investigational small molecule that selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) [3][4].

In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation, thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1, Iadademstat aims to restore normal gene expression, induce differentiation of cancer cells, and reduce tumor growth[3].

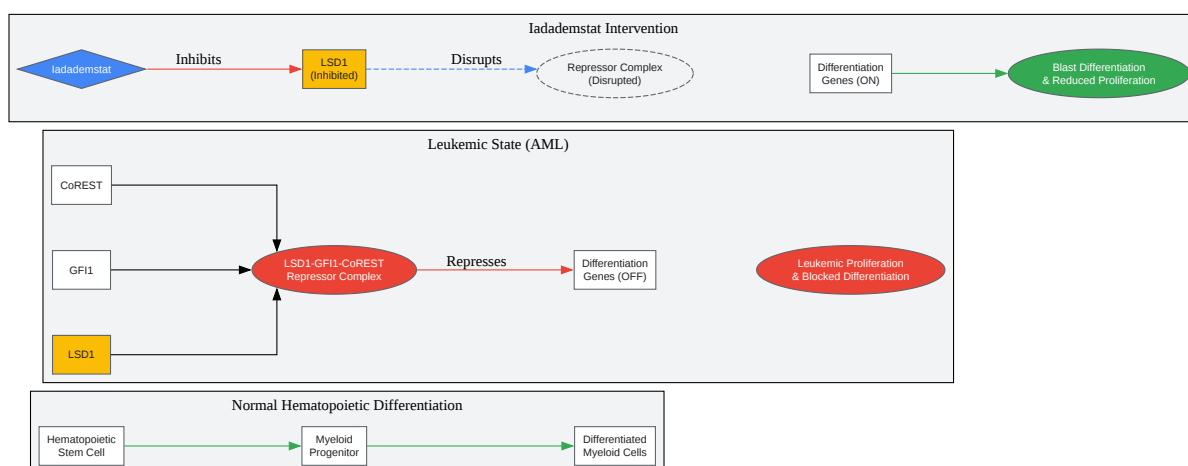
Mechanism of Action

Iadademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's enzymatic and scaffolding functions[4].

- **Inhibition of Demethylase Activity:** It binds covalently to the FAD cofactor in the catalytic center of LSD1. This action blocks the demethylation of key histone marks like H3K4me1/2, leading to an increase in these marks and the subsequent expression of tumor suppressor and differentiation-associated genes[3].
- **Disruption of Scaffolding Function:** In myeloid cells, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the leukemic phenotype. Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the repressor complex, forcing leukemic blasts to differentiate[4].

This dual action leads to a shift from a proliferative to a differentiation gene signature in AML cells, representing a potent therapeutic strategy[4].

Signaling Pathway Diagram



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Caption: Mechanism of Iadademstat in AML.

Preclinical and Clinical Research Data

Iadademstat has undergone evaluation as a monotherapy and in combination with other agents in both preclinical models and human clinical trials.

Preclinical Evaluation

Preclinical studies in AML models demonstrated that Iadademstat induces a gene expression shift from a proliferation to a differentiation signature, validating its mechanism of action. These studies provided the rationale for its clinical development^[4]. In Small Cell Lung Cancer (SCLC) models, Iadademstat was shown to impair the binding between LSD1 and INSM1, restoring the expression of tumor-suppressing genes like NOTCH1 and leading to significant tumor regression.

Clinical Trial Data

Iadademstat has shown a manageable safety profile and promising efficacy in multiple clinical trials, particularly in hematologic malignancies.

Table 1: Summary of Key Clinical Trial Results for Iadademstat

Trial Name / Identifier	Cancer Type	Treatment Regimen	Key Efficacy Results	Reference
ALICE (Phase II)	1st Line Elderly Unfit AML	ladademstat + Azacitidine	Objective Response Rate (ORR): 81% (in 27 evaluable pts) Complete Remission (CR/CRi): 64% of responders Median Overall Survival (OS) for CR/CRi pts: ~14.3 months	[4]
Phase I/IIa (First-in-Human)	Relapsed/Refractory (R/R) AML	ladademstat Monotherapy	Confirmed biologic activity, reduction in blood/bone marrow blasts, and one Complete Remission with incomplete count recovery (CRi). Established Recommended Phase 2 Dose (RP2D).	[5]
FRIDA (Phase Ib)	FLT3-mutated R/R AML	ladademstat + Gilteritinib	Response Rate (at expansion dose): 67% (8/12 pts) Complete Response (CR+CRh+CRi): 58% (7/12 pts)	

Trial Name / Identifier	Cancer Type	Treatment Regimen	Key Efficacy Results	Reference
Phase Ib (Triplet Combo)	Newly Diagnosed Unfit AML	Iadademstat + Azacitidine + Venetoclax	Overall Response Rate: 100% (preliminary data, first 8 pts)	

| CLEPSIDRA (Phase IIa) | 2nd Line SCLC | Iadademstat + Platinum/Etoposide | Showed strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. |

Experimental Protocols and Methodologies

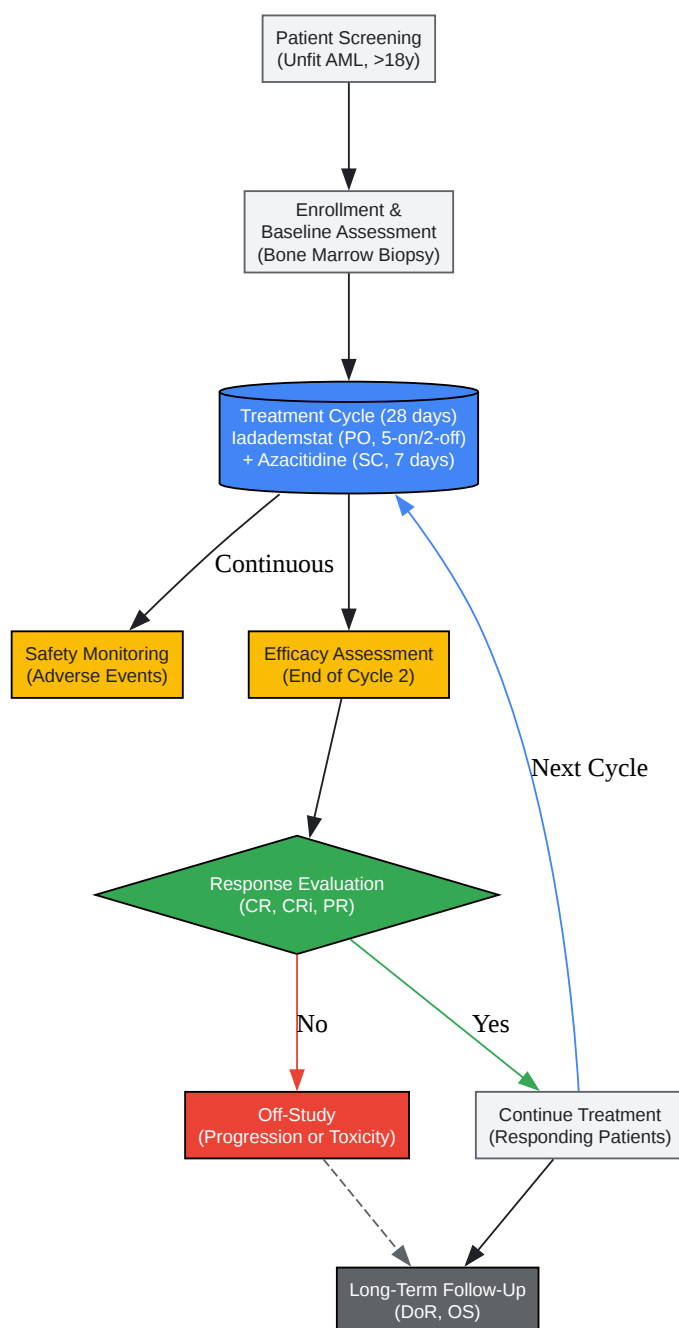
The clinical development of Iadademstat has been guided by robust trial designs. Below is a generalized protocol based on the ALICE Phase II study.

ALICE Phase II Trial Protocol (Generalized)

- Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of Iadademstat in combination with Azacitidine for the frontline treatment of adult AML patients considered unfit for intensive chemotherapy[4].
- Patient Population: Adult patients with previously untreated, de novo or secondary AML, classified as unfit for standard induction therapy based on age (e.g., >75 years) or comorbidities[4].
- Treatment Regimen:
 - Iadademstat: Administered orally at doses of 60 or 90 µg/m²/day, on a schedule of 5 days on, 2 days off, weekly[4].
 - Azacitidine: 75 mg/m² administered subcutaneously for 7 days on a 28-day cycle[4].
- Primary Endpoints:

- Safety and tolerability of the combination.
- Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].
- Secondary Endpoints:
 - Duration of Response (DoR).
 - Overall Survival (OS).
 - Pharmacokinetic (PK) and Pharmacodynamic (PD) assessments to confirm target engagement and biological activity[4][5].
- Assessments:
 - Safety was monitored via adverse event (AE) reporting according to standard criteria.
 - Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2, and as clinically indicated.
 - Measurable Residual Disease (MRD) was evaluated in responding patients by flow cytometry[4].

Experimental Workflow Diagram



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Caption: Generalized workflow for the ALICE Phase II clinical trial.

Conclusion and Future Directions

ladademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action that promotes differentiation in cancer cells. Clinical data, particularly in AML, have demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in

combination with standard-of-care agents like azacitidine. The high response rates observed in difficult-to-treat patient populations, including those with high-risk mutations, underscore its potential to address significant unmet medical needs[4].

Ongoing and future research will continue to explore ladademstat's efficacy in broader patient populations and different cancer types, including solid tumors like SCLC and neuroendocrine carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and azacitidine, may offer even greater clinical benefit and are currently under investigation. The identification of predictive biomarkers will be crucial for optimizing patient selection and personalizing treatment strategies moving forward.

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